![molecular formula C19H24N2O B5507925 3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL](/img/structure/B5507925.png)
3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL is a complex organic compound with a unique structure that includes a quinoline core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trimethyl Groups: Methylation of the quinoline core can be performed using methyl iodide and a strong base such as sodium hydride.
Attachment of the Bis(prop-2-en-1-yl)amino Group: This step involves the reaction of the quinoline derivative with bis(prop-2-en-1-yl)amine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer effects could be related to the inhibition of key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline share structural similarities.
Bis(alkyl)amino Compounds: Similar compounds include bis(allyl)amine and bis(methyl)amine.
Uniqueness
3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL is unique due to the combination of its quinoline core with the bis(prop-2-en-1-yl)amino group, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-6-10-21(11-7-2)12-17-15(5)20-18-14(4)13(3)8-9-16(18)19(17)22/h6-9H,1-2,10-12H2,3-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTAZOCERJJOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]methanesulfonamide](/img/structure/B5507857.png)
![1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone](/img/structure/B5507863.png)
![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)
![(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride](/img/structure/B5507878.png)
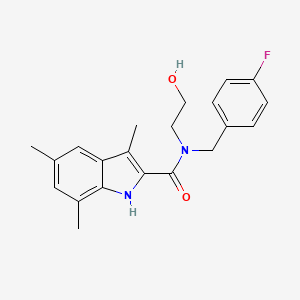
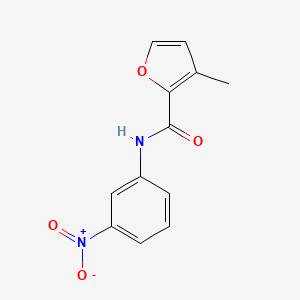
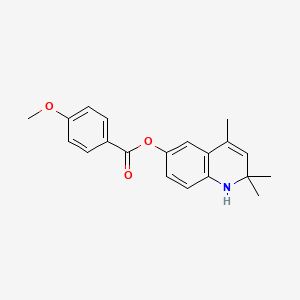
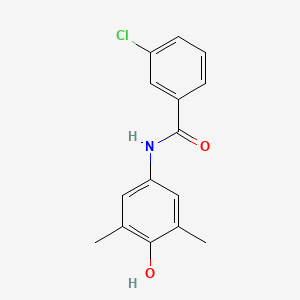
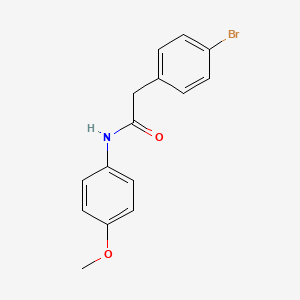
![[(3R,5R)-3-[(dimethylamino)methyl]-5-(hydroxymethyl)piperidin-1-yl]-[4-(5-methylfuran-2-yl)phenyl]methanone](/img/structure/B5507937.png)
![2-methyl-4-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5507942.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)
